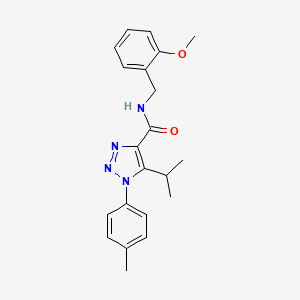

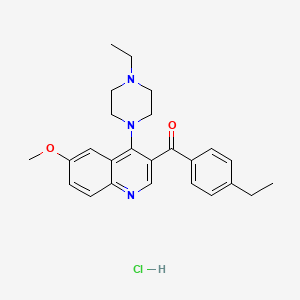

![molecular formula C19H24N2O B2937876 N-[2-(Diethylamino)ethyl]-[1,1'-biphenyl]-4-carboxamide CAS No. 301678-45-5](/img/structure/B2937876.png)

N-[2-(Diethylamino)ethyl]-[1,1'-biphenyl]-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(Diethylamino)ethyl]-[1,1'-biphenyl]-4-carboxamide, commonly referred to as DEAB, is a chemical compound that has been widely used in scientific research. This compound is a selective inhibitor of aldehyde dehydrogenase (ALDH) enzymes and has been used to study the role of these enzymes in various biological processes.

Applications De Recherche Scientifique

Antibacterial Activity

The compound has been synthesized into a complex known as 4-amino-N-[2 (diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate . This complex has been found to have good antibacterial activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .

Computational Study

The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets . This computational study helps in understanding the relationships between bioactive molecules and receptor interactions .

Synthesis of Ion-Associate Complex

The compound has been used in the synthesis of an ion-associate complex by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water . This process is crucial for comprehending the relationships between bioactive molecules and receptor interactions .

Characterization of Complex

The synthesized complex was characterized by several physicochemical methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods indicated the formation of an ion-associate or ion-pair complex .

Thermosensitive and pH-sensitive Behavior

The compound has been synthesized into a poly(N-[2-(diethylamino)ethyl]acrylamide) which is thermosensitive and pH-sensitive . The behavior of this polymer was investigated by light scattering and turbidimetry . This property makes it useful in biomedical applications, especially for the targeted transport of drugs to diseased areas of the body .

Self-Organization Processes

The compound has been used in studying self-organization processes in poly(N-[2-(diethylamino)ethyl]acrylamide) buffer solutions with changes in concentration and pH of a medium . This study is important in understanding the behavior of polymers in different conditions .

Propriétés

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-3-21(4-2)15-14-20-19(22)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVJWCYLHNDEFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(diethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dimethoxy-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine](/img/structure/B2937794.png)

![N-(4-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2937799.png)

![N-[(4-bromophenyl)methyl]sulfamoyl chloride](/img/structure/B2937801.png)

![4-((Naphthalen-1-ylmethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2937807.png)

![N-ethyl-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2937808.png)

![N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2937809.png)

![1-isopropyl-3,5,5-trimethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole](/img/structure/B2937813.png)